molecular formula C12H16BClO3 B2939892 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol CAS No. 779331-28-1

4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol

Cat. No. B2939892
CAS RN: 779331-28-1
M. Wt: 254.52
InChI Key: FJCPWBJRPORWHV-UHFFFAOYSA-N
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Description

“4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenol” is a chemical compound with the formula C12H17BO2 . It is commonly used in the preparation of pharmaceuticals and chemical intermediates . It is a pale yellow to brown liquid .


Synthesis Analysis

The synthesis of this compound involves several steps. One common method is the borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . Another method involves the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a boron atom at the center of the molecule, surrounded by carbon and hydrogen atoms .


Chemical Reactions Analysis

This compound is involved in several chemical reactions. It can be used in the synthesis of indolo-fused heterocyclic inhibitors of the polymerase enzyme of hepatitis C . It can also be used in studies of pi-interactions, electronic structure, and transient UV absorption of subphthalocyanine-borate-bridged ferrocene-fullerene conjugates .


Physical And Chemical Properties Analysis

“this compound” is a pale yellow to brown liquid . Its refractive index is 1.396 , and it has a boiling point of 42-43 °C/50 mmHg . The density of this compound is 0.882 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Structural Analysis

The compound 4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is pivotal in the synthesis and structural analysis of complex molecules. For instance, Wu et al. (2021) synthesized compounds with the dioxaborolan-2-yl group and characterized their structures through spectroscopy and X-ray diffraction, demonstrating the compound's utility in advancing molecular structural understanding (Wu et al., 2021).

Catalysis and Oxidation Processes

Roy and Manassero (2010) highlighted the role of metal complexes derived from phenolic compounds, including those similar to this compound, as active catalysts in oxidation reactions. These reactions are essential for the production of various chemical compounds, showcasing the compound's importance in catalytic processes (Roy & Manassero, 2010).

Advanced Material Synthesis

Demirbaş et al. (2017) utilized chlorophenoxy phenol derivatives in the synthesis of phthalocyanine derivatives, which have significant photophysical and photochemical properties for potential applications in photodynamic therapy. This research underscores the compound's role in the development of advanced materials with therapeutic applications (Demirbaş et al., 2017).

Environmental Impact Studies

The formation and environmental impact of chlorinated compounds, as studied by Hoekstra et al. (1999), provide insights into the natural and anthropogenic sources of chlorophenols and their derivatives. Such studies are crucial for understanding the environmental fate and impact of these compounds, including those structurally related to this compound (Hoekstra et al., 1999).

Mechanistic and Activity Studies

The molecular basis of the activity of compounds like triclosan, which shares structural similarities with this compound, has been elucidated through structural analysis and inhibition experiments. Such studies are vital for understanding the biochemical mechanisms of action of these compounds and their potential therapeutic applications (Levy et al., 1999).

properties

IUPAC Name

4-chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BClO3/c1-11(2)12(3,4)17-13(16-11)9-7-8(14)5-6-10(9)15/h5-7,15H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJCPWBJRPORWHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The product from step d) was dissolved in ethanol (100 ml) and treated with palladium on activated carbon (5%), the suspension was stirred for 30 min under hydrogen (1 bar). The mixture was then filtered, and the filtrate was concentrated in vacuo to give the subtitle compound (4.2 g).
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